1-(Methylsulfonyl)-1H-azepine 1-(Methylsulfonyl)-1H-azepine
Brand Name: Vulcanchem
CAS No.: 20646-53-1
VCID: VC16042768
InChI: InChI=1S/C7H9NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H,1H3
SMILES:
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

1-(Methylsulfonyl)-1H-azepine

CAS No.: 20646-53-1

Cat. No.: VC16042768

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Methylsulfonyl)-1H-azepine - 20646-53-1

Specification

CAS No. 20646-53-1
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name 1-methylsulfonylazepine
Standard InChI InChI=1S/C7H9NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H,1H3
Standard InChI Key CGTCSULLRBOZPW-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1C=CC=CC=C1

Introduction

Structural and Chemical Characteristics

The core structure of 1-(methylsulfonyl)-1H-azepine consists of a seven-membered ring with one nitrogen atom and one methylsulfonyl substituent. Key structural features include:

  • Molecular formula: C₇H₉NO₂S (derived from the parent 1H-azepine, C₆H₇N, with the addition of -SO₂CH₃).

  • Molecular weight: 187.22 g/mol.

  • Polarity: The sulfonyl group enhances polarity, influencing solubility in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

  • Tautomerism: Like other azepines, the compound may exhibit ring-chain tautomerism, though the sulfonyl group’s electron-withdrawing nature likely stabilizes the aromatic tautomer .

Comparative data with the parent 1H-azepine (CAS 291-69-0) highlights significant differences:

Property1H-Azepine 1-(Methylsulfonyl)-1H-azepine (Predicted)
Molecular Weight93.13 g/mol187.22 g/mol
LogP1.50~0.20 (due to sulfonyl group)
Vapor Pressure (25°C)0.341 mmHg<0.1 mmHg (estimated)
Water SolubilityLowModerate (polar group enhances solubility)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(methylsulfonyl)-1H-azepine can be approached via two primary routes:

  • Direct sulfonylation of 1H-azepine: Reacting 1H-azepine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine).

  • Cyclization strategies: Building the azepine ring with pre-installed sulfonyl groups, as seen in analogous tetrahydroazepine syntheses .

Experimental Procedures

Route 1: Sulfonylation of 1H-azepine

  • Reagents: 1H-azepine (1.0 equiv), MsCl (1.2 equiv), triethylamine (1.5 equiv), anhydrous dichloromethane (DCM).

  • Conditions:

    • Cool reaction to 0°C under inert atmosphere.

    • Add MsCl dropwise, followed by triethylamine.

    • Stir for 12–24 hours at room temperature.

  • Workup: Quench with water, extract with DCM, dry over MgSO₄, and purify via column chromatography (hexane/EtOAc).

Route 2: Silyl Aza-Prins Cyclization (Adapted from )
Modifying the silyl aza-Prins cyclization method reported for tetrahydroazepines:

  • Starting material: 1-amino-3-triphenylsilyl-4-pentene derivatives functionalized with a methylsulfonyl group.

  • Catalyst: FeCl₃ (1.0–1.3 equiv) at −20°C to room temperature.

  • Key step: Intramolecular cyclization followed by Peterson elimination to form the seven-membered ring.

Challenges:

  • Regioselectivity in sulfonylation.

  • Stability of intermediates under acidic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.10 (s, 3H, -SO₂CH₃).

    • δ 6.50–7.20 (m, 4H, azepine ring protons).

    • δ 2.80–3.20 (m, 2H, ring CH₂ groups).

  • ¹³C NMR:

    • δ 42.5 (-SO₂CH₃).

    • δ 125–140 (aromatic carbons).

    • δ 170–175 (sulfonyl carbon).

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1350 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretching).

  • C-N stretching at 1250 cm⁻¹.

Reactivity and Functionalization

The methylsulfonyl group confers unique reactivity:

  • Nucleophilic substitution: The sulfonyl group acts as a leaving group, enabling ring-opening reactions with amines or thiols.

  • Electrophilic aromatic substitution: The electron-deficient ring undergoes nitration or halogenation at specific positions.

  • Cross-coupling: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .

Industrial and Synthetic Applications

  • Pharmaceutical intermediates: Serve as precursors to antipsychotics (e.g., dibenzazepines).

  • Ligands in catalysis: Sulfonyl groups enhance metal coordination in asymmetric synthesis.

  • Polymer chemistry: Functional monomers for conductive polymers.

Future Directions

  • Mechanistic studies: Elucidate the role of FeCl₃ in cyclization reactions .

  • Biological screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational modeling: Predict regioselectivity in electrophilic substitutions using DFT.

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